molecular formula C6H12ClNO B15148799 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2306264-01-5

7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B15148799
CAS No.: 2306264-01-5
M. Wt: 149.62 g/mol
InChI Key: PWDJLVSMCBXGFN-UHFFFAOYSA-N
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Description

7-Oxabicyclo[221]heptan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or lactones.

    Reduction: Reduction reactions can open the bicyclic ring, leading to linear or monocyclic amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxygen bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or lactones.

    Reduction: Formation of linear or monocyclic amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxygen bridge and amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2306264-01-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H

InChI Key

PWDJLVSMCBXGFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)N.Cl

Origin of Product

United States

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